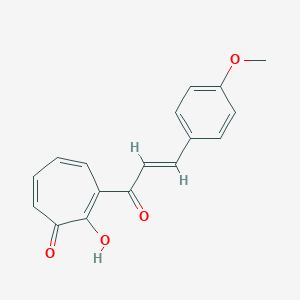

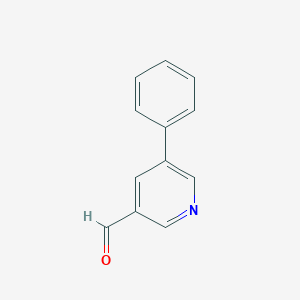

2-(Benzyloxy)-4-methoxybenzaldehyde

Overview

Description

Scientific Research Applications

Synthesis Techniques : The compound has been synthesized through various reactions, including O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving high yields under optimized conditions (Lu Yong-zhong, 2011).

Anticancer Activity : A series of benzyloxybenzaldehyde derivatives, including 2-(Benzyloxy)-4-methoxybenzaldehyde, showed significant anticancer activity against the HL-60 cell line. These compounds were found to induce cell apoptosis and arrest cell cycle progression (Chin-Fen Lin et al., 2005).

Use in Solid Phase Organic Synthesis : The compound has been investigated as a linker for solid phase organic synthesis, demonstrating potential in the synthesis of secondary amides (E. Swayze, 1997).

Larvicidal Activity : Derivatives of this compound have shown larvicidal activity against Anopheles gambiae larvae, suggesting potential use in mosquito control (Geoffrey M. Mahanga et al., 2005).

Binding Properties with Metal Ions : Benzyloxybenzaldehyde derivatives have been explored for their metal ion binding properties, which is significant for applications in coordination chemistry and catalysis (H. Güler et al., 2012).

Unexpected Reactions in Synthesis : An unusual benzyl migration was observed in the synthesis of phenolic diaryl ethers under Ullmann coupling conditions, providing insights into reaction mechanisms and potential applications in drug design (Corinne Vanucci-Bacqué et al., 2014).

Conjugation with Other Structures for Enhanced Antileukemic Properties : The conjugation of benzyl-o-vanillin and benzimidazole structures, including derivatives of this compound, has been shown to enhance anticancer activity, particularly against leukemia cell lines (Zena A. Al-Mudaris et al., 2013).

Natural Occurrence and Biosynthesis : The compound is part of the methoxybenzaldehydes group found in plants, with roles in flavoring and medicinal properties. Studies have focused on the biosynthesis of such compounds in plants (A. Kundu & A. Mitra, 2016).

Safety and Hazards

The safety data sheet for a related compound, Benzyl chloride, mentions that it is combustible, harmful if swallowed, toxic if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause genetic defects, may cause cancer, and may cause damage to organs .

Properties

IUPAC Name |

4-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOXTICIDSITGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356215 | |

| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32884-23-4 | |

| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-(Benzyloxy)-4-methoxybenzaldehyde against cancer cells?

A: While the exact mechanism of action remains under investigation, research suggests that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in HL-60 cells []. This apoptotic activity is linked to the disruption of the mitochondrial membrane potential after 12 hours of treatment [].

Q2: How does the structure of this compound relate to its anticancer activity?

A: Structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the benzaldehyde ring significantly influence the anticancer activity []. Specifically, compounds with a benzyloxy group at the 2-position generally showed improved activity against HL-60 cells []. For instance, this compound exhibited notable activity, while other derivatives like 2-Hydroxy-4-methoxybenzaldehyde displayed comparatively lower activity [, ]. This suggests that the benzyloxy group at the 2-position plays a crucial role in enhancing the anticancer potential of these benzaldehyde derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)